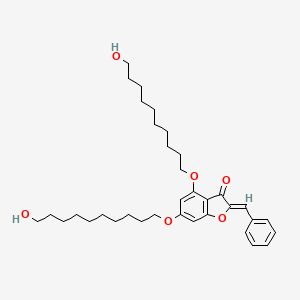
Pancreatic lipase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pancreatic lipase-IN-1 is a compound known for its inhibitory effects on pancreatic lipase, an enzyme critical for the digestion and absorption of dietary fats.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase-IN-1 typically involves multi-step organic reactions. One common synthetic route includes the use of aromatic aldehydes, malononitrile, and other reagents under specific conditions. For instance, a one-pot multicomponent reaction using Porcine pancreatic lipase as a catalyst in dimethyl sulfoxide (DMSO) has been reported . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve immobilization techniques to enhance the enzyme’s stability and activity. For example, immobilizing the enzyme on magnetic metal-organic frameworks functionalized by ionic liquids has shown improved catalytic performance and stability . This method allows for repeated use of the enzyme, making the production process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Pancreatic lipase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound’s reactivity is influenced by its functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include aromatic aldehydes, malononitrile, and specific catalysts like Porcine pancreatic lipase. The reactions are typically carried out in solvents such as DMSO under controlled temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the hydrolysis of triglycerides by this compound results in the formation of monoglycerides, glycerol, and fatty acids .
Applications De Recherche Scientifique
Pancreatic lipase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, this compound is studied for its potential to inhibit fat absorption, making it a promising candidate for anti-obesity treatments . Additionally, the compound’s ability to inhibit pancreatic lipase has led to its exploration in developing new therapeutic agents for metabolic disorders .
Mécanisme D'action
Pancreatic lipase-IN-1 exerts its effects by inhibiting the activity of pancreatic lipase, an enzyme responsible for breaking down triglycerides into monoglycerides, glycerol, and fatty acids . The inhibition occurs through competitive or non-competitive mechanisms, depending on the specific structure and functional groups of this compound . This inhibition reduces the absorption of dietary fats, thereby aiding in weight management and the treatment of obesity .
Comparaison Avec Des Composés Similaires
Pancreatic lipase-IN-1 is unique compared to other pancreatic lipase inhibitors due to its specific molecular structure and high binding affinity. Similar compounds include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are also known for their pancreatic lipase inhibitory activity . this compound stands out due to its higher potency and stability under various conditions .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit pancreatic lipase makes it a valuable tool in studying fat metabolism and developing treatments for obesity and metabolic disorders. The compound’s unique properties and high binding affinity set it apart from other similar inhibitors, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C35H50O6 |
|---|---|
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26- |
Clé InChI |
CPXGIOSKMJWGJT-MKFPQRGTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
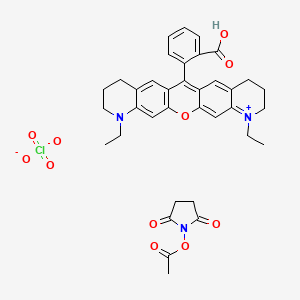

![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
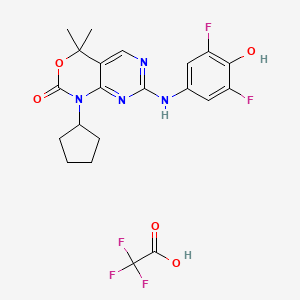
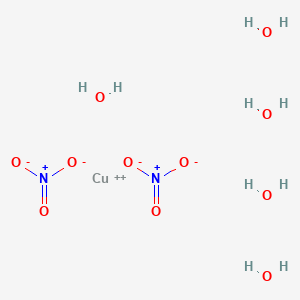
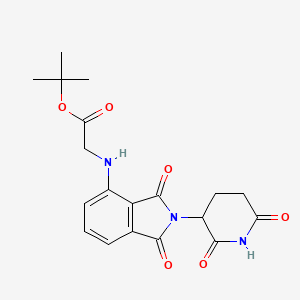
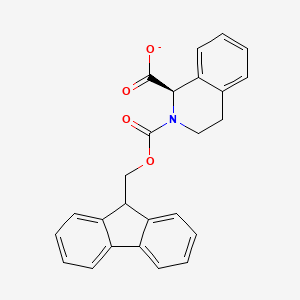
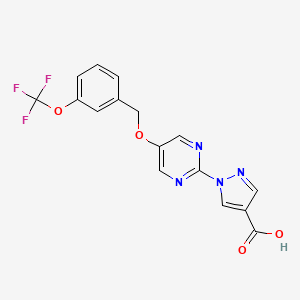


![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
